
5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine is a heterocyclic compound that features a bromine atom, a nitro group, and a diethylhydrazine substituent on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine typically involves the bromination of a pyridine derivative followed by the introduction of the nitro group and the diethylhydrazine substituent. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The diethylhydrazine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-(1,2-diethylhydrazineyl)-3-aminopyridine, while substitution of the bromine atom can lead to various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of target proteins and subsequent biological effects. The diethylhydrazine group may also contribute to the compound’s reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoate: Similar in structure but lacks the nitro and diethylhydrazine groups.
5-Bromosalicylic acid: Contains a bromine atom and a carboxylic acid group.
Methyl 5-bromosalicylate: Similar bromine substitution but with a methyl ester group.
Uniqueness
5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine is unique due to the presence of both a nitro group and a diethylhydrazine substituent on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN4O2 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
1-(5-bromo-3-nitropyridin-2-yl)-1,2-diethylhydrazine |
InChI |
InChI=1S/C9H13BrN4O2/c1-3-12-13(4-2)9-8(14(15)16)5-7(10)6-11-9/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
YGHSVFSTVGXGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNN(CC)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


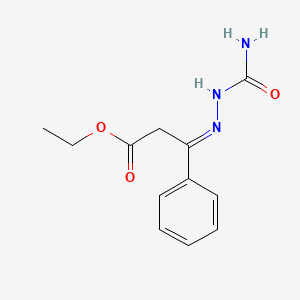

![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
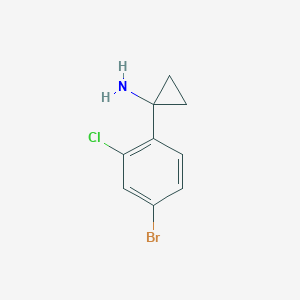
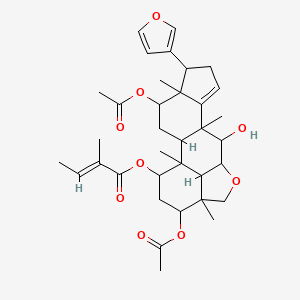

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
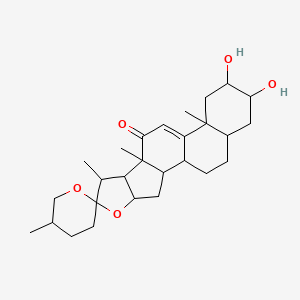
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
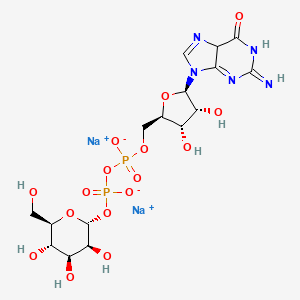
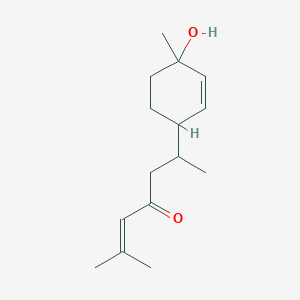
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)
